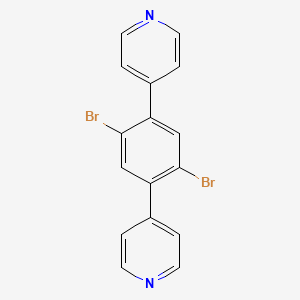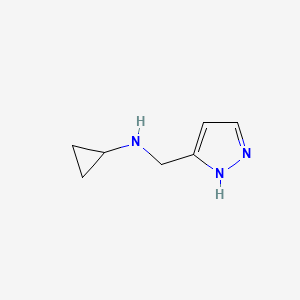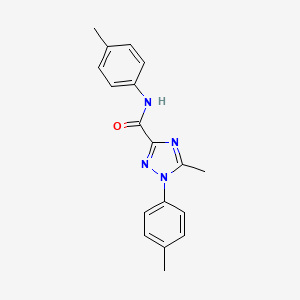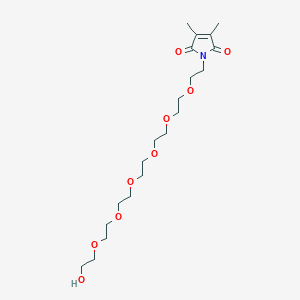
4,4'-(2,5-Dibromo-1,4-phenylene)dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine is a chemical compound with the molecular formula C16H10Br2N2. It is a derivative of pyridine, featuring two bromine atoms attached to a phenylene ring, which is further connected to two pyridine rings. This compound is known for its applications in various fields, including materials science and coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine typically involves the bromination of 1,4-dipyridylbenzene. The reaction is carried out using bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Palladium or copper catalysts for coupling reactions.
Solvents: Dichloromethane, toluene, or dimethylformamide (DMF) are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic frameworks .
Aplicaciones Científicas De Investigación
4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with transition metals.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, leading to various applications in catalysis and materials science. The compound’s bromine atoms also provide reactive sites for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine: Similar structure but with fluorine atoms instead of bromine.
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine: Contains methoxy groups instead of bromine atoms.
Uniqueness
4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine is unique due to its bromine atoms, which provide specific reactivity and coordination properties. This makes it particularly useful in the synthesis of MOFs and COFs, where the bromine atoms can be further functionalized to introduce additional properties .
Propiedades
Fórmula molecular |
C16H10Br2N2 |
|---|---|
Peso molecular |
390.07 g/mol |
Nombre IUPAC |
4-(2,5-dibromo-4-pyridin-4-ylphenyl)pyridine |
InChI |
InChI=1S/C16H10Br2N2/c17-15-10-14(12-3-7-20-8-4-12)16(18)9-13(15)11-1-5-19-6-2-11/h1-10H |
Clave InChI |
PQFVIWWYDZQDFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC(=C(C=C2Br)C3=CC=NC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B13360913.png)



![ethyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13360936.png)
![N-(1-Cyanocyclohexyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13360948.png)

![N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360955.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13360958.png)
![3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360962.png)


![2-[(5-Bromo-2-fluorophenyl)amino]butanamide](/img/structure/B13360983.png)

